{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-4-15(11)2/h3-4,9-10,13H,5-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNATPOJGSXDFA-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CN2C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=NC=CN2C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119795 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820570-15-7 | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820570-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine, 4-fluoro-N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-, (2S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, with CAS No. 1820570-15-7, is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉FN₄
- Molecular Weight : 226.30 g/mol
- IUPAC Name : 1-[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural features, particularly the presence of the fluorinated pyrrolidine and the imidazole moiety. These structural components suggest potential interactions with various biological targets.
- Receptor Binding : The imidazole ring is known for its ability to interact with various receptors, including histamine and serotonin receptors. This interaction may lead to modulation of neurotransmitter systems.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, similar to other compounds containing imidazole and pyrrolidine structures.
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting leukocyte infiltration and cytokine production.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:
In Vivo Studies
In vivo studies have focused on the compound's efficacy in animal models of disease:
- Eosinophilic Inflammation Model : The compound was tested at a dose of 15 mg/kg in a murine model, showing a reduction in eosinophil infiltration comparable to established anti-inflammatory agents.
- Neuropathic Pain Model : Administration of the compound resulted in significant pain relief in neuropathic pain models, indicating potential analgesic properties.
Case Study 1: Eosinophilic Asthma Model
A study evaluated the effects of the compound on eosinophilic asthma in mice. Results indicated a marked decrease in eosinophil numbers in bronchoalveolar lavage fluid post-treatment, suggesting its potential as a therapeutic agent for asthma management.
Case Study 2: Neuropathic Pain Management
In a neuropathic pain model induced by nerve injury, administration of this compound led to significant reductions in pain scores compared to control groups.
Safety and Toxicology
Safety assessments are crucial for any new pharmaceutical candidate. Current data on the toxicological profile of this compound is limited but indicates low toxicity at therapeutic doses based on preliminary studies.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable candidate for drug development. Its fluorinated pyrrolidine moiety is known to enhance the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced side effects.
Case Studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The imidazole ring may contribute to its interaction with microbial enzymes, disrupting their function.
Neurological Research
The compound's ability to modulate neurotransmitter systems positions it as a candidate for exploring treatments for neurological disorders.
Case Studies:
- Cognitive Enhancement : Research indicates that similar compounds can enhance cognitive functions by acting on cholinergic pathways. This could lead to potential applications in treating conditions like Alzheimer's disease.
Cancer Research
Given its unique structure, there is potential for this compound in cancer therapeutics.
Case Studies:
- Inhibition of Tumor Growth : Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation by inducing apoptosis. This suggests a pathway for further investigation into its anti-cancer properties.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of new polymers or coatings.
Case Studies:
- Polymer Synthesis : Investigations into the polymerization of this compound have shown promise in creating materials with enhanced thermal stability and mechanical strength.
Data Tables
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Comparison with Similar Compounds
Structural Variations in Pyrrolidine-Based Amines
The following table summarizes key structural analogs and their differences:
| Compound Name | Molecular Formula | Substituent Variations | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₈FN₃ | Pyrrolidine with 4-fluoro, 1-[(1-methyl-1H-imidazol-2-yl)methyl], and methylamine groups | - | Stereospecific (2S,4S); imidazole provides aromaticity |
| 4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl)methyl)(methyl)amine | C₁₁H₁₈FN₃S | Thiazole (4-methyl) replaces imidazole | 1823466-42-7 | Thiazole introduces sulfur; altered electronic profile |
| ({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine | C₁₁H₁₈FN₃S | Thiazole (5-methyl) positional isomer | 1823451-85-9 | Methyl position on thiazole affects steric interactions |
| {[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine | C₉H₁₉N₂O | Methoxy replaces fluorine; no imidazole | 1909294-96-7 | Methoxy increases hydrophilicity; reduced metabolic stability |
| 1-[(4-Fluoro-2-methylphenyl)methyl]-1H-imidazol-2-amine | C₁₁H₁₂FN₃ | Fluorophenylmethyl replaces pyrrolidine | 1248112-55-1 | Aromatic fluorophenyl enhances lipophilicity |
Electronic and Steric Effects
- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances dipole interactions and metabolic stability via C-F bond strength. Methoxy, being bulkier, may hinder binding in sterically restricted environments .
- Imidazole vs. Thiazole : Imidazole’s dual nitrogen atoms enable hydrogen bonding, whereas thiazole’s sulfur contributes to hydrophobic interactions. Methyl group positions on thiazole (4 vs. 5) alter steric bulk near the pyrrolidine ring .
Preparation Methods
Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid
The pyrrolidine core is constructed using a 5-exo-trig iodocyclization strategy (Fig. 1):
Procedure :
- Substrate Preparation : Allylic fluoride precursors are synthesized via electrophilic fluorination of allylsilanes using Selectfluor® (1.2 equiv) in acetonitrile at −20°C.
- Iodocyclization : The allylic fluoride (1.0 equiv) is treated with iodine (1.5 equiv) in dichloromethane at 25°C for 12 h, yielding cis-4-fluoro-2-iodopyrrolidine with >20:1 diastereomeric ratio.
- Carboxylation : The iodopyrrolidine undergoes palladium-catalyzed carbonylation (CO, 50 psi) with methanol, producing methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate in 82% yield.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodocyclization | I₂, CH₂Cl₂, 25°C, 12 h | 78 | 95.4 |
| Carbonylation | Pd(OAc)₂, CO, MeOH, 50°C | 82 | 97.1 |
Introduction of Methylamine Side Chain
The methylamine moiety is installed via reductive amination:
Procedure :
- Ester Hydrolysis : Methyl ester (1.0 equiv) is saponified using LiOH (3.0 equiv) in THF/H₂O (4:1) at 0°C → 25°C over 4 h.
- Reductive Amination : The resulting carboxylic acid is converted to an aldehyde via mixed carbonic anhydride (ClCO₂Et, Et₃N) followed by reduction with NaBH₄ and methylamine (2.0 equiv) in MeOH at 0°C.
Optimization Insight :
Attachment of 1-Methylimidazole Moiety
The imidazole side chain is introduced via Suzuki-Miyaura coupling:
Procedure :
- Imidazole Bromination : 1-Methylimidazole (1.0 equiv) is brominated at C2 using NBS (1.1 equiv) in CCl₄ at 80°C for 6 h.
- Borylation : The bromoimidazole undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 100°C.
- Cross-Coupling : The pyrrolidine boronate (1.0 equiv) reacts with bromoimidazole (1.1 equiv) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 equiv) in DMF/H₂O (10:1) at 90°C.
Critical Parameters :
- Solvent System : DMF/H₂O enhances coupling efficiency (92% yield vs. 68% in pure DMF).
- Oxygen Exclusion : Rigorous N₂ purging prevents Pd catalyst oxidation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Reverse-phase | C18, 5 μm, 4.6×250 mm | 12.7 | 99.2 |
| Chiral HPLC | CHIRALPAK IC-3 | 18.3 | 99.8 |
Challenges and Mitigation Strategies
Stereochemical Integrity
Q & A
Basic: What are the key challenges in synthesizing this fluorinated pyrrolidine derivative, and how can they be methodologically addressed?
Answer:
The synthesis of this compound requires precise stereochemical control at the (2S,4S) positions and regioselective incorporation of the 1-methylimidazole moiety. Challenges include:
- Fluorine incorporation : Fluorination at the 4S position may require protected intermediates to avoid side reactions. Evidence from fluorinated amine synthesis (e.g., tert-butyl (2R,4R)-rel-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate in ) suggests using Boc-protected intermediates and HF-based fluorinating agents .
- Imidazole coupling : The 1-methylimidazole group can be introduced via nucleophilic substitution or reductive amination. A method similar to the synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine () involves reacting a pyrrolidine precursor with 1-methyl-1H-imidazole-2-carbaldehyde under reducing conditions (e.g., NaBH4) .
- Purification : Gradient chromatography (e.g., CH2Cl2–MeOH) is critical for isolating the product, as seen in thiadiazol-2-ylamine derivatives () .
Advanced: How can stereochemical integrity at the (2S,4S) positions be verified during synthesis?
Answer:
Stereochemical validation requires a combination of techniques:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, as demonstrated for related fluorinated amines () .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis. For example, used SHELXL ( ) to confirm the R-configuration in a pyrimidin-2-amine derivative, highlighting the utility of crystallography for chiral centers .
- NMR spectroscopy : Use NOESY or J-coupling analysis to assess spatial relationships between protons, as shown in imidazo[1,2-a]pyridine derivatives ( ) .
Basic: What analytical methods are recommended for characterizing this compound’s purity and structure?
Answer:
- HPLC : Employ reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) and ≥95% purity thresholds, as seen in pyrazol-5-amine derivatives ( ) .
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare to analogous compounds (e.g., reports δ 3.61 ppm for NCH2 groups) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring alignment with theoretical values (e.g., reports molecular weights with <0.01% error) .
Advanced: How does the fluorine substituent influence the compound’s conformational dynamics and bioactivity?
Answer:
- Conformational rigidity : Fluorine’s electronegativity restricts pyrrolidine ring puckering, favoring a chair-like conformation. Molecular dynamics simulations (e.g., ’s analysis of pyrimidin-2-amine derivatives) can model this effect .
- Bioactivity enhancement : Fluorine improves metabolic stability and binding affinity. For instance, fluorinated histamine H1/H4 receptor ligands () show enhanced receptor selectivity due to fluorine’s hydrophobic and electrostatic effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (N2/Ar) to prevent degradation, as advised for imidazo[1,2-a]pyridine derivatives ( ) .
- Light sensitivity : Use amber vials to avoid photodegradation, particularly for fluorinated amines ( ) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Reproducing assays : Use standardized protocols (e.g., ’s sea urchin embryo assay for antitubulin activity) .
- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., ’s ≥98% purity thresholds) .
- Dose-response studies : Validate activity across multiple concentrations, as seen in kinase inhibitor studies ( ) .
Basic: What synthetic routes are available for scaling up production without compromising stereochemistry?
Answer:
- Flow chemistry : Use automated synthesis platforms (e.g., ’s capsule-based system) for reproducible, high-yield reactions .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective fluorination, as suggested in .
Advanced: What computational tools can predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like histamine H4 () .
- QM/MM simulations : Analyze fluorine’s electronic effects on binding, as applied to kinase inhibitors in .
Basic: How can researchers validate the absence of toxic byproducts during synthesis?
Answer:
- GC-MS : Screen for volatile impurities (e.g., residual solvents) .
- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values (e.g., ’s CHN data) .
Advanced: What strategies optimize this compound’s solubility for in vivo studies?
Answer:
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
